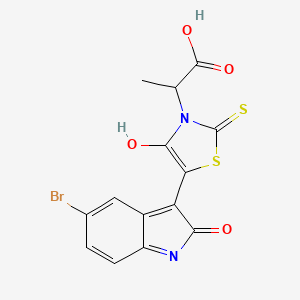

(Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Description

(Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound characterized by its bromo-indolin-2-one and thioxothiazolidin-4-one functional groups

Properties

IUPAC Name |

2-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O4S2/c1-5(13(20)21)17-12(19)10(23-14(17)22)9-7-4-6(15)2-3-8(7)16-11(9)18/h2-5,19H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIDDRNFYOIKGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=C(SC1=S)C2=C3C=C(C=CC3=NC2=O)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the bromination of indolin-2-one to introduce the bromo group at the 5-position. Subsequent steps may include the formation of the thioxothiazolidin-4-one ring through cyclization reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the synthetic routes for higher yields and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques to ensure the compound is produced consistently and safely.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The bromo-indolin-2-one moiety can be oxidized to form different oxidation products.

Reduction: : Reduction reactions can be performed on the thioxothiazolidin-4-one ring.

Substitution: : The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: : Reduction can produce amines or alcohols.

Substitution: : Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Numerous studies have investigated the biological activities of (Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy against HeLa and MCF7 cell lines, leading to apoptosis through mechanisms involving DNA damage and oxidative stress .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Studies suggest that it disrupts microbial cell membranes, leading to cell lysis. This property positions it as a potential candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Preliminary findings suggest that (Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

Several case studies highlight the applications of this compound:

- Cancer Treatment : A study conducted on the effects of this compound on glioblastoma cells showed a significant reduction in cell viability and induction of apoptosis. The mechanisms involved were linked to the activation of caspase pathways and increased levels of reactive oxygen species (ROS) .

- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth at low concentrations. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory properties of this compound. Results indicated a marked reduction in paw edema in rats treated with (Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid compared to controls .

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the compound's interaction with these targets.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups Similar compounds might include other bromo-indolin-2-one derivatives or thioxothiazolidin-4-one derivatives

List of Similar Compounds

Bromo-indolin-2-one derivatives

Thioxothiazolidin-4-one derivatives

Other brominated indolin-2-one compounds

Biological Activity

(Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and research findings related to its pharmacological effects.

Synthesis and Structural Characteristics

The compound is synthesized through a condensation reaction involving 5-bromoisatin and S-methyldithiocarbazate (SMDTC). The resulting structure exhibits a Z configuration with notable intramolecular hydrogen bonding, which stabilizes the planar conformation of the molecule. The detailed synthesis process yields orange crystals, and the compound crystallizes in the monoclinic space group P21/n, characterized by specific bond lengths and angles indicative of electron delocalization within the molecule .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, compounds structurally related to (Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid showed promising results in reducing cell viability in A549 lung adenocarcinoma cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | A549 | 15 | Apoptosis |

| Compound 2 | HeLa | 20 | Cell Cycle Arrest |

| Compound 3 | MCF7 | 18 | Apoptosis |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against multidrug-resistant strains of bacteria. In vitro studies have shown that it is effective against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Against Key Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| MRSA | 8 µg/mL | Effective |

| E. coli | 16 µg/mL | Moderate |

| Klebsiella pneumoniae | 32 µg/mL | Limited |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between (Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and target proteins involved in cancer progression and bacterial resistance. These studies reveal that the compound forms stable complexes with key enzymes, suggesting potential for drug development .

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the effects of the compound on A549 cells, showing a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

- Case Study on Antimicrobial Resistance : Another investigation focused on its efficacy against MRSA strains, demonstrating that the compound significantly inhibited bacterial growth at MIC values lower than conventional antibiotics, suggesting its potential as an alternative treatment option for resistant infections .

Q & A

Q. What synthetic methodologies are optimal for preparing the Z-configuration of this compound?

The Z-configuration is typically achieved via Knoevenagel condensation between 5-bromo-2-oxoindoline-3-carbaldehyde and a thiazolidinone precursor. A reflux mixture of glacial acetic acid and sodium acetate (1:2 molar ratio) catalyzes the reaction, with progress monitored by TLC (e.g., Rf = 0.48–0.70 in DCM:MeOH 95:5) . Microwave-assisted synthesis (e.g., 100°C, 30 min) can enhance yield and reduce side products compared to conventional heating .

Q. How can enantiomeric purity of the propanoic acid moiety be ensured during synthesis?

Use chiral amino acids (e.g., D/L-phenylalanine) as starting materials, as demonstrated in rhodanine derivatives . Monitor optical rotation (e.g., [α]²⁵D = +60.77° to +166.83°) and confirm enantiomeric excess (e.g., 75–84%) via chiral HPLC or polarimetry .

Q. What spectroscopic techniques are critical for structural confirmation?

- ¹H/¹³C NMR : Key signals include δ ~8.3–8.4 ppm (aromatic H), δ ~170–175 ppm (C=O), and δ ~190 ppm (C=S) .

- FT-IR : Bands at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S), and ~1600 cm⁻¹ (C=N/C=C) confirm functional groups .

- Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?

Crystallize the compound in a suitable solvent (e.g., acetic acid/MeOH) and refine the structure using SHELXL . Focus on the thioxothiazolidinone ring’s geometry: bond lengths (C=S: ~1.65 Å; C=O: ~1.22 Å) and dihedral angles between indole and thiazolidinone moieties differentiate tautomers .

Q. How to address contradictions in biological activity data across derivatives?

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 5-bromo vs. 4-chlorophenoxy) on bioactivity .

- Dose-response assays : Use IC₅₀ values to quantify potency variations. For example, electron-withdrawing groups (e.g., -NO₂) may enhance enzyme inhibition .

- Molecular docking : Model interactions with target proteins (e.g., kinases) to explain activity discrepancies .

Q. What strategies mitigate low yields in arylidene-thiazolidinone coupling?

- Solvent optimization : Replace acetic acid with DMF for better solubility of aromatic aldehydes .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation .

- Purification : Recrystallize from methanol/water (3:1) to remove unreacted aldehyde .

Q. How to analyze Z/E isomerization under experimental conditions?

- Variable-temperature NMR : Monitor isomer ratios at 25–60°C; Z-isomers dominate due to steric hindrance .

- UV-Vis spectroscopy : Track λmax shifts (e.g., 350→420 nm) indicative of π→π* transitions in the conjugated system .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.